IODOACETIC ACID-D3
CAS No.: 1219799-36-6
Cat. No.: VC0172615
Molecular Formula: C2D3IO2
Molecular Weight: 188.97
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1219799-36-6 |
|---|---|
| Molecular Formula | C2D3IO2 |
| Molecular Weight | 188.97 |
Introduction
Fundamental Chemical Characteristics
IODOACETIC ACID-D3 (CAS 1219799-36-6) is the fully deuterated analog of iodoacetic acid, where all three hydrogen atoms are replaced with deuterium (²H or D). This isotopic substitution maintains the compound's chemical reactivity while altering its mass and certain physicochemical properties, making it valuable for various analytical applications.
Chemical Identity and Structure
IODOACETIC ACID-D3 has the molecular formula C₂D₃IO₂, distinguishing it from non-deuterated iodoacetic acid (C₂H₃IO₂). The IUPAC name is deuterio 2,2-dideuterio-2-iodoacetate, reflecting the deuterium substitution pattern. The compound contains a carboxylic acid group with a deuterium-substituted hydroxyl and a methylene group with two deuterium atoms attached to carbon, with an iodine atom completing the structure .
Physical and Chemical Properties
The physical and chemical properties of IODOACETIC ACID-D3 are similar to those of non-deuterated iodoacetic acid, with minor differences due to the isotope effect. Table 1 summarizes the key properties of this compound.
Table 1: Physical and Chemical Properties of IODOACETIC ACID-D3
| Property | Value |
|---|---|
| CAS Number | 1219799-36-6 |
| Molecular Formula | C₂D₃IO₂ |
| Molecular Weight | 188.967 g/mol |
| Physical State | Solid |
| SMILES Notation | [2H]OC(=O)C([2H])([2H])I |
| InChI | InChI=1S/C2H3IO2/c3-1-2(4)5/h1H2,(H,4,5)/i1D2/hD |
| Purity (Commercial) | 98 atom % D, min 98% Chemical Purity |
| Storage Temperature | +4°C |
| Unlabelled Analog CAS | 64-69-7 (Iodoacetic acid) |
The deuterated compound has a slightly higher molecular weight (188.967 g/mol) compared to the non-deuterated form (185.949 g/mol) due to the replacement of hydrogen (atomic mass ~1.008) with deuterium (atomic mass ~2.014) .
Applications in Scientific Research
IODOACETIC ACID-D3 serves multiple crucial functions in scientific research, leveraging both its chemical reactivity and isotopic properties.
Analytical Standard in Mass Spectrometry
One of the primary applications of IODOACETIC ACID-D3 is as an internal standard in mass spectrometry-based analytical methods:
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It serves as a reference compound in the analysis of haloacetic acids and related disinfection byproducts in drinking water.
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Bruzzoniti et al. employed IODOACETIC ACID-D3 (referred to as MIAA-D3 in their research) in developing a direct injection ion chromatographic-tandem mass spectrometric method for monitoring fifteen common and emerging disinfection byproducts along drinking water supply chains .
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The mass difference between the deuterated standard and non-deuterated analyte allows for accurate quantification while maintaining nearly identical chromatographic behavior.
Tracer Molecule in Metabolic Studies
IODOACETIC ACID-D3 functions effectively as a tracer compound in biological and biochemical investigations:
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The deuterium labeling enables researchers to track the compound's fate through metabolic pathways using mass spectrometry.
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Scientists can distinguish between the labeled compound and endogenous or non-labeled molecules based on mass differences, allowing precise monitoring of distribution, metabolism, and transformation processes.
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The compound can be used to study reaction mechanisms and kinetics, utilizing the kinetic isotope effect resulting from the substitution of hydrogen with deuterium.
Enzyme Inhibition and Protein Modification Studies
Like non-deuterated iodoacetic acid, the deuterated variant maintains its reactivity toward cysteine residues in proteins, making it valuable for studies involving:
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Irreversible inhibition of cysteine peptidases through alkylation of the catalytic cysteine residue.
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Modification of protein sulfhydryl (-SH) groups to prevent the re-formation of disulfide bonds.
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Protein labeling for structural and functional analyses with the added advantage of deuterium-specific detection methods .
Environmental Monitoring
IODOACETIC ACID-D3 plays a significant role in environmental monitoring programs:
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It serves as an internal standard in analytical methods developed for monitoring haloacetic acids in drinking water, particularly in the context of regulatory requirements.
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The compound enables accurate quantification of iodinated disinfection byproducts, which are emerging contaminants of concern in treated water systems .
Comparison with Related Compounds
IODOACETIC ACID-D3 belongs to the family of haloacetic acids but possesses unique characteristics due to its deuteration pattern. Table 2 provides a comparison of this compound with other related haloacetic acids.
Table 2: Comparison of IODOACETIC ACID-D3 with Related Haloacetic Acids
| Property | IODOACETIC ACID-D3 | Iodoacetic Acid | Bromoacetic Acid | Chloroacetic Acid | Fluoroacetic Acid |
|---|---|---|---|---|---|
| Molecular Formula | C₂D₃IO₂ | C₂H₃IO₂ | C₂H₃BrO₂ | C₂H₃ClO₂ | C₂H₃FO₂ |
| Molecular Weight (g/mol) | 188.967 | 185.949 | 138.95 | 94.49 | 78.04 |
| pKa | ~3.18* | 3.18 | 2.7 | 2.87 | 2.59 |
| Relative Halogen Electronegativity | 2.66 (I) | 2.66 (I) | 2.96 (Br) | 3.16 (Cl) | 3.98 (F) |
| Primary Research Use | Analytical standard, tracer | Protein modification, enzyme inhibition | Chemical synthesis | Chemical synthesis | Metabolic studies |
*Estimated value based on non-deuterated analog; deuteration typically causes only minor changes to acid-base properties
The acidity of haloacetic acids follows the trend: fluoroacetic acid > chloroacetic acid > bromoacetic acid > iodoacetic acid, reflecting the electron-withdrawing effects of the respective halogens. The reactivity as alkylating agents generally follows the opposite trend (I > Br > Cl > F), making iodoacetic acid and its deuterated analog particularly effective for applications involving nucleophilic substitution reactions .
Toxicological Properties
While specific toxicological data for IODOACETIC ACID-D3 is limited, its toxicological profile is expected to closely resemble that of non-deuterated iodoacetic acid, with potential minor differences due to isotope effects.
Hazard Classification
Based on the non-deuterated analog, IODOACETIC ACID-D3 would likely carry the following hazard classifications:
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Acute Toxicity Category 3 (H301: Toxic if swallowed)
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Skin Corrosion Category 1B (H314: Causes severe skin burns and eye damage)
Biological Effects
Research on iodoacetic acid has revealed several significant biological effects that may apply to the deuterated variant:
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Thyroid Disruption: Studies by Li et al. demonstrated that iodoacetic acid disrupts the thyroid endocrine system both in vitro and in vivo. It significantly reduced T3-activated cell proliferation in rat pituitary tumor GH3 cells, indicating antagonistic activity. In animal studies, it down-regulated the expression of key thyroid-related genes and proteins, including thyrotropin receptor (TSHR) and sodium/iodide symporter (NIS) .
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Metabolic Inhibition: Historic research by Dr. Einar Lundsgaard in 1929 discovered that iodoacetic acid inhibits glycolysis from muscle glycogen, causing electrically silent muscle contracture. This finding became significant in understanding glycogen metabolism disorders .
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Enzyme Inhibition: Iodoacetic acid functions as an irreversible inhibitor of cysteine peptidases through alkylation of catalytic cysteine residues, a property likely maintained in the deuterated form .
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Potential Anti-tumor Effects: Fahim demonstrated that iodoacetic acid treatment of tumor-bearing mice significantly altered biochemical parameters, including increased plasma lactate dehydrogenase activity and decreased plasma glucose and liver total protein, RNA, and DNA levels .
Mechanism of Toxicity
The primary mechanism of toxicity involves alkylation of biological nucleophiles, particularly cysteine residues in proteins. This reactivity can disrupt enzyme function, protein structure, and cellular metabolism. The compound's ability to inhibit glycolysis may also contribute to its toxic effects through energy depletion in cells .
Current Research Applications
Recent research has highlighted several emerging applications of IODOACETIC ACID-D3 in various scientific fields.
Environmental Analysis Method Development
A significant area of current research involves the development and validation of analytical methods for environmental monitoring:
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Bruzzoniti and colleagues utilized IODOACETIC ACID-D3 in developing a direct injection ion chromatographic-tandem mass spectrometric method for monitoring disinfection byproducts in drinking water. This work was conducted in the context of the revision of the European Drinking Water Directive 98/83/EC, emphasizing the compound's relevance to regulatory compliance and water quality assessment .
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The compound serves as an internal standard in these analytical methods, providing accurate quantification capabilities for iodinated acetic acids in environmental samples.
Biomedical Research
In biomedical research, IODOACETIC ACID-D3 and related compounds are being investigated for various applications:
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Oxidative Stress Studies: Research on oxidative stress in critically ill patients has examined relationships between plasma and alveolar thiol/disulfide redox pools, areas where iodoacetic acid derivatives play important roles in sample preparation and analysis .
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Metabolic Pathway Tracing: The compound's ability to serve as a metabolic tracer enables investigations into complex biochemical pathways and their dysregulation in disease states.
Future Research Directions
Several promising areas for future research involving IODOACETIC ACID-D3 can be identified based on current trends:
Advanced Analytical Applications
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Development of multi-residue methods for simultaneous detection of diverse disinfection byproducts in environmental and biological samples.
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Integration into non-targeted screening approaches using high-resolution mass spectrometry for discovery of novel halogenated compounds in water treatment systems.
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Application in isotope ratio mass spectrometry (IRMS) to investigate sources and transformation processes of organic halides in environmental systems.
Expanded Biomedical Applications
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Investigation of cellular redox mechanisms using IODOACETIC ACID-D3 as both a tool for thiol modification and as a tracer compound.
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Exploration of potential therapeutic applications based on the observed anti-tumor effects of iodoacetic acid, with the deuterated variant serving as a traceable analog for pharmacokinetic studies.
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Development of more selective protein modification strategies for applications in proteomics and structural biology.
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